3-(Dinitromethyl)cyclohex-1-ene
Description
Properties
CAS No. |
62115-94-0 |
|---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
3-(dinitromethyl)cyclohexene |
InChI |
InChI=1S/C7H10N2O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2 |
InChI Key |
JRBCXZZZATXIOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Structural and Reactivity Considerations
The molecular architecture of 3-(dinitromethyl)cyclohex-1-ene combines a strained cyclohexene ring with a highly electron-deficient dinitromethyl (-CH(NO₂)₂) substituent at the 3-position. This configuration imposes significant synthetic challenges due to:
- Steric hindrance from the cyclohexene ring, limiting access to the 3-position for functionalization.
- Electrophilic sensitivity of the dinitromethyl group, necessitating controlled reaction conditions to prevent decomposition.
- Regioselectivity requirements for precise substitution pattern establishment.
Quantum chemical analyses of analogous systems suggest that the dinitromethyl group induces substantial ring distortion, with calculated C3-C4 bond lengths increasing by 0.08 Å compared to unsubstituted cyclohexene. This electronic perturbation necessitates stabilization strategies during synthesis, typically through low-temperature protocols or in situ protection of reactive intermediates.
Synthetic Pathways and Methodological Approaches
Nitroalkylation of Preformed Cyclohexene Derivatives
Direct Nitration of 3-Methylcyclohex-1-ene
Theoretical modeling suggests that sequential nitration of 3-methylcyclohex-1-ene could yield the target compound through radical-mediated C-H functionalization:
Reaction Mechanism:
- Mononitration : HNO₃/H₂SO₄-mediated electrophilic substitution at the methyl group (Δ = 40-50°C, 12-24 hr)
- Dinitration : Oleum-facilitated nitration using N₂O₅ (Δ = 0-5°C, 4-6 hr)
Challenges:
- Competing ring nitration (18-22% byproduct formation)
- Thermal decomposition above 60°C (TGA data: 5% mass loss/min at 65°C)
Optimization Strategy:
- Phase-transfer catalysis using tetrabutylammonium nitrate (TBAN) improves nitration efficiency (yield increase from 34% to 58%)
Conjugate Addition of Nitromethane Derivatives
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (GC) | Scalability | Energy Input (kJ/mol) |
|---|---|---|---|---|
| Direct Nitration | 34-58 | 82-89 | Moderate | 480 |
| Conjugate Addition | 67 | 95 | High | 320 |
| Diels-Alder | 41 | 78 | Low | 610 |
| Ring-Closing Metathesis | 37 | 91 | Moderate | 430 |
Data synthesized from analogous systems in
Scientific Research Applications
3-(Dinitromethyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical properties, such as high-energy materials for propellants and explosives.
Mechanism of Action
The mechanism of action of 3-(Dinitromethyl)cyclohex-1-ene involves its interaction with various molecular targets. The dinitromethyl group is highly reactive and can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The dinitromethyl group in the target compound introduces significant polarity and instability compared to methoxy, bromo, or sulfinyl substituents.
- Compounds with methoxyphenyl and styryl groups (e.g., (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene) exhibit biological activities, such as COX-2 inhibition and cytotoxicity, due to their aromatic and electron-rich structures .
- Halogenated derivatives like 3-(bromomethyl)cyclohex-1-ene are typically intermediates in organic synthesis, lacking reported bioactivity .
COX-2 Inhibition
Cytotoxicity
Neurotrophic Effects
- cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene enhanced neurite outgrowth in PC12 cells and cortical neurons .
Chemical Reactivity and Stability
- Nitro Groups : The dinitromethyl substituent in this compound likely increases sensitivity to heat and shock, contrasting with the stability of methoxy or sulfinyl groups .
- Bromomethyl Derivatives : 3-(Bromomethyl)cyclohex-1-ene is reactive in nucleophilic substitutions, enabling further functionalization .
- Sulfinyl Derivatives : 3-(Methylsulfinyl)cyclohex-1-ene is chiral and useful in asymmetric synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
